N-(4-methoxybenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
“N-(4-methoxybenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are known for their substantial efficiencies towards various strains of bacteria and have shown promising results in cytotoxic activity screenings .
Molecular Structure Analysis
The molecular structure of thiazolopyrimidines is characterized by a thiazolopyrimidine ring system . The specific molecular structure of “this compound” is not detailed in the retrieved papers.Chemical Reactions Analysis
Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The specific chemical reactions involving “this compound” are not detailed in the retrieved papers.Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can vary based on their specific structure . The specific physical and chemical properties of “this compound” are not detailed in the retrieved papers.Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolopyrimidines, have been reported to exhibit anticancer activity . They are known to interact with various targets, including topoisomerase II , which plays a crucial role in DNA replication and transcription.
Mode of Action
For instance, it might inhibit the action of topoisomerase II, leading to the disruption of DNA replication and transcription, thereby exerting its anticancer effects .
Biochemical Pathways
Given its potential anticancer activity, it can be inferred that it may affect pathways related to cell proliferation and apoptosis .
Result of Action
Based on its potential anticancer activity, it can be inferred that it may inhibit cell proliferation and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
N-(4-methoxybenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can modulate metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s efficacy and toxicity. For instance, certain metabolites may retain biological activity, while others may be inactive or toxic. The compound can also affect metabolic flux, leading to changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-16-9-7-14(8-10-16)11-22-19(25)17-12-23-21-24(20(17)26)18(13-28-21)15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAYEIAAUYFPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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